1-[(2-Phenyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole
Description
Historical Development of Heterocyclic Hybrids
The exploration of heterocyclic compounds dates to the 19th century, with seminal work on pyridine and pyrrole laying the groundwork for modern heterocyclic chemistry. Benzimidazole, first synthesized during vitamin B~12~ research in the mid-20th century, emerged as a privileged scaffold due to its structural similarity to purine bases, enabling interactions with biological macromolecules. Parallel advancements in benzotriazole chemistry, particularly its role as a corrosion inhibitor and photostabilizer, spurred interest in hybrid systems. The strategic fusion of benzimidazole and benzotriazole moieties gained traction in the 2000s, driven by the need for compounds with enhanced bioavailability and multi-target efficacy. Early hybrids focused on antimicrobial applications, but recent shifts toward oncology and materials science reflect broader trends in heterocyclic research.
Significance in Medicinal Chemistry and Material Science
In medicinal chemistry, benzimidazole-benzotriazole hybrids exhibit broad-spectrum biological activity. For example, derivatives have demonstrated inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), with IC~50~ values as low as 0.086 µM. These hybrids also disrupt topoisomerase II activity, inducing apoptosis in cancer cell lines such as HepG-2 and MCF-7. In material science, the compound’s extended π-conjugation system enhances UV absorption, making it valuable in polymer stabilization and organic electronics. The table below summarizes key applications:
Conceptual Framework of Molecular Hybridization Strategy
Molecular hybridization merges pharmacophores to exploit synergistic effects. For 1-[(2-Phenyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole, the benzimidazole nucleus provides a planar, aromatic platform for intercalation into DNA or enzyme active sites, while the benzotriazole moiety contributes metabolic stability through hydrogen bonding and π-stacking. The methylene bridge (-CH~2~-) between the two heterocycles introduces conformational flexibility, enabling adaptation to diverse biological targets. Computational studies reveal that substituents on the phenyl ring (e.g., -Cl, -CF~3~) modulate electron density, enhancing binding affinity to kinases and topoisomerases. This rational design aligns with the “three-dimensional binding mode” hypothesis, where hybrid systems engage multiple interaction sites simultaneously.
Current Research Landscape and Knowledge Gaps
Recent studies (2023–2025) emphasize the compound’s potential as a multi-target anticancer agent, yet challenges persist. While in vitro assays show nanomolar potency against EGFR, in vivo pharmacokinetic data remain sparse. Synthetic methodologies, though advanced, often rely on non-aqueous solvents and transition-metal catalysts, complicating large-scale production. Additionally, the impact of stereochemistry on biological activity is underexplored; molecular dynamics simulations suggest that the spatial orientation of the benzotriazole ring influences DNA intercalation efficiency. Future research should prioritize:
- Development of green synthetic routes using biocatalysts or mechanochemistry.
- Elucidation of metabolic pathways and off-target effects.
- Exploration of glycoconjugated derivatives to enhance solubility and tissue targeting.
Properties
IUPAC Name |
1-[(2-phenylbenzimidazol-1-yl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5/c1-2-8-15(9-3-1)20-21-16-10-4-6-12-18(16)24(20)14-25-19-13-7-5-11-17(19)22-23-25/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYMBUWFPZZOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CN4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Phenyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole typically involves the condensation of 2-phenylbenzimidazole with benzotriazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common reagents used in the synthesis include o-phenylenediamine, formic acid, and aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Phenyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Activity : Research indicates that benzodiazole derivatives, including this compound, demonstrate significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent activity .
- Anticancer Properties : The benzodiazole moiety is associated with anticancer activity. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in tumor cells .
- Anti-inflammatory Effects : Some derivatives of benzodiazole have shown anti-inflammatory effects in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .
Biochemical Properties
The biochemical interactions of 1-[(2-Phenyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole are noteworthy:
- Enzyme Interaction : The compound can interact with cytochrome P450 enzymes, impacting the metabolism of various substrates. This interaction may influence drug metabolism and efficacy in therapeutic contexts .
- Binding Affinity : Studies indicate that the compound can bind to specific proteins and enzymes, potentially altering their activity. The nature of these interactions includes hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Synthetic Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzodiazole Ring : The initial step often includes the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole core.
- Introduction of Phenyl Group : A Friedel-Crafts alkylation reaction is commonly used to introduce the phenyl group onto the benzodiazole core.
- Final Assembly : The final product is obtained through nucleophilic substitution reactions that attach the benzotriazole moiety to the existing structure .
Case Study 1: Antimicrobial Efficacy
A study conducted by Sanna et al. (1989) evaluated various benzodiazole derivatives against E. coli. The results indicated that compounds incorporating the benzodiazole structure exhibited significant antibacterial activity, with MIC values lower than those of standard antibiotics.
Case Study 2: Anticancer Activity
In a recent investigation published in Frontiers in Pharmacology, derivatives similar to this compound were tested against several cancer cell lines. The findings revealed that these compounds inhibited cell growth effectively at micromolar concentrations.
Mechanism of Action
The mechanism of action of 1-[(2-Phenyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzotriazole Derivatives with Nitroimidazole Substituents
Compounds like 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole () replace the benzodiazole-phenyl group with a nitroimidazole chain. Key differences include:
- Biological Activity : Nitroimidazole derivatives exhibit antibacterial and antiprotozoic activity due to their redox-active nitro group, which generates cytotoxic radicals under anaerobic conditions . In contrast, the benzodiazole-phenyl group in the target compound may favor interactions with aromatic protein pockets.
Benzotriazole-Benzodiazole Hybrids with Thiazole-Triazole Linkers
Compounds such as 9a–9e () feature a phenoxymethyl-triazole linker between benzodiazole and thiazole-acetamide groups. Comparisons include:
- The target compound’s rigid benzodiazole-phenyl-methyl linkage may limit adaptability but improve π-stacking interactions .
- Biological Performance : Derivatives like 9c demonstrated moderate anticancer activity (IC₅₀: 3.20–5.29 μM) , suggesting the target compound’s benzodiazole group could be optimized for similar applications.
Benzotriazole Ethers and Sulfonamides
- α-(Benzotriazol-1-yl)alkyl ethers () prioritize solubility and stability for synthetic intermediates. For example, 1-(1-Ethoxybutyl)-1H-1,2,3-benzotriazole has a melting point of 58–60°C , significantly lower than nitroimidazole or benzodiazole hybrids, reflecting reduced crystallinity due to ether groups.
- Sulfonamide Derivatives (): Compounds like PR3–PR7 incorporate sulfonyl groups, enhancing hydrogen-bonding capacity.
Key Data Table: Comparison of Selected Compounds
Research Findings and Implications
- Synthetic Efficiency : Nitroimidazole-linked benzotriazoles achieve higher yields (75–80%) compared to sulfonamide derivatives (40% for 6e in ), highlighting the impact of substituent reactivity .
- Activity Trends : The presence of electron-withdrawing groups (e.g., nitro, sulfonyl) correlates with enhanced biological activity, while ethers prioritize physicochemical stability .
- Structural Insights : Molecular docking studies () suggest that planar benzodiazole-triazole hybrids bind effectively to enzyme active sites, supporting further optimization for drug discovery .
Biological Activity
The compound 1-[(2-Phenyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole (often referred to as PBMT) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of PBMT, focusing on its antibacterial, antifungal, and antiparasitic properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C22H18N4
- Molecular Weight : 338.414 g/mol
- CAS Number : 53193-44-5
- SMILES Notation : C(C1=NC2=CC=CC=C2N1)C1=CC=C(CC2=NC3=C(N2)C=CC=C3)C=C1
The structure of PBMT features a benzodiazole moiety linked to a benzotriazole core, which is crucial for its biological activity.
Antibacterial Activity
Research indicates that PBMT exhibits significant antibacterial properties. A study tested various benzotriazole derivatives against bacterial strains such as Bacillus subtilis and Escherichia coli. The results demonstrated that compounds with bulky hydrophobic groups showed enhanced antibacterial activity compared to smaller analogs .
Table 1: Antibacterial Activity of PBMT Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| PBMT | E. coli | 32 μg/mL |
| PBMT | B. subtilis | 16 μg/mL |
Antifungal Activity
PBMT also displays antifungal activity. A study highlighted that certain derivatives of benzotriazole demonstrated potent antifungal effects against Candida albicans and Aspergillus niger, with MIC values ranging from 12.5 μg/mL to 25 μg/mL . The introduction of electron-withdrawing groups in specific positions on the benzotriazole ring further enhanced this activity.
Table 2: Antifungal Activity of PBMT Derivatives
| Compound | Target Fungi | MIC (μg/mL) |
|---|---|---|
| PBMT | Candida albicans | 12.5 |
| PBMT | Aspergillus niger | 25 |
Antiparasitic Activity
In addition to its antibacterial and antifungal properties, PBMT has shown promising antiparasitic effects. A derivative was tested against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited dose-dependent inhibitory effects on both epimastigote and trypomastigote forms, with an IC50 value indicating significant efficacy at concentrations as low as 25 μg/mL .
Case Study: Antiparasitic Efficacy of PBMT Derivative
In vitro studies demonstrated that after 72 hours of treatment with a derivative of PBMT:
- Epimastigote Reduction : Approximately 64% reduction at 50 μg/mL.
- Trypomastigote Reduction : A notable 95% reduction in viability at the same concentration.
The biological activities of PBMT are attributed to its ability to interact with cellular targets through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds like PBMT may inhibit critical enzymes in bacterial and fungal pathways.
- Disruption of Membrane Integrity : The hydrophobic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and function.
Q & A
What are the optimal synthetic routes for 1-[(2-Phenyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole, and how can reaction conditions be systematically varied to improve yield and purity?
The synthesis typically involves multi-step reactions, including condensation of benzimidazole precursors with benzotriazole derivatives under varying conditions. Key factors include:
- Solvent selection : Polar aprotic solvents like DMF or ethanol are often used to enhance reactivity and solubility .
- Catalysts : Copper iodide (CuI) or other transition-metal catalysts can accelerate click chemistry steps, such as triazole ring formation .
- Microwave irradiation : This method (e.g., 150–200 W for 5–10 minutes) improves reaction efficiency compared to conventional heating, as demonstrated in analogous benzotriazole syntheses .
- Purification : Column chromatography with silica gel and solvent gradients (e.g., hexane/ethyl acetate) ensures high purity. Yield optimization may require iterative adjustments of stoichiometry and temperature .
Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound, and how should data discrepancies be resolved?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions and bond connectivity. For example, methylene (-CH-) protons between benzimidazole and benzotriazole moieties resonate at δ 5.2–5.8 ppm .
- Infrared (IR) Spectroscopy : Stretching frequencies for C=N (1600–1650 cm) and aromatic C-H (3050–3100 cm) confirm functional groups .
- X-ray Crystallography : Single-crystal analysis resolves molecular geometry and intermolecular interactions (e.g., π-π stacking in benzimidazole derivatives) .
- Data Reconciliation : Discrepancies between calculated and observed elemental analysis (e.g., C, H, N content) may indicate impurities. Cross-validate using multiple techniques and repeat syntheses .
How can density functional theory (DFT) and molecular docking studies be applied to predict electronic properties and biological interactions?
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing reactive sites .
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or DNA). For example, benzotriazole derivatives show binding affinity toward kinase active sites via hydrogen bonding and hydrophobic interactions .
- Solvatochromic Analysis : Study solvent effects on UV-Vis absorption to correlate electronic transitions with solvent polarity .
What experimental strategies can investigate the reaction mechanism underlying this compound’s formation in multi-component reactions?
- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .
- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient species like imine intermediates .
- Isotopic Labeling : Introduce C or N labels in precursors to trace bond formation pathways via NMR .
- Theoretical Modeling : Apply quantum mechanical calculations (e.g., transition state theory) to validate proposed mechanisms .
How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize synthesis processes for benzotriazole derivatives?
- Process Simulation : Model heat and mass transfer in reactors to identify optimal mixing rates and temperature profiles .
- Machine Learning : Train algorithms on historical reaction data (yields, conditions) to predict ideal parameters for new derivatives .
- Automation : Integrate robotic platforms for high-throughput screening of catalysts and solvents .
What methodological considerations address reproducibility challenges during scale-up from milligram to gram quantities?
- Solvent Selection : Switch from DMF to greener solvents (e.g., ethanol/water mixtures) to simplify purification at larger scales .
- Catalyst Recovery : Use immobilized catalysts (e.g., silica-supported CuI) to enhance reusability and reduce costs .
- Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to detect deviations early .
How does the benzotriazole moiety influence stability and reactivity, and how can this be validated experimentally?
- Comparative Studies : Synthesize analogs without the benzotriazole group and compare thermal stability (TGA) and hydrolytic resistance .
- Electrochemical Analysis : Cyclic voltammetry reveals redox behavior; benzotriazole’s electron-withdrawing effects may shift reduction potentials .
- Accelerated Aging Tests : Expose the compound to UV light or elevated temperatures to assess degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
